Wdr5-IN-5

WDR5 Binding Affinity WIN-site inhibitor

Wdr5-IN-5 (CAS 2417012-26-9), also known as compound 41, is a small-molecule inhibitor targeting the WIN (WDR5 Interaction Motif) site of the WD repeat domain 5 (WDR5) protein. WDR5 is a critical scaffolding protein in epigenetic regulation and oncogenesis, with the WIN site being a key druggable interface for disrupting chromatin-associated protein complexes.

Molecular Formula C29H29F3N6O
Molecular Weight 534.6 g/mol
Cat. No. B12396869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWdr5-IN-5
Molecular FormulaC29H29F3N6O
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C(F)(F)F)C2=C3CCN(C(=O)C3=CC(=C2)CN4C=CN=C4)C(C5CC5)C6=NC=CC(=C6)C
InChIInChI=1S/C29H29F3N6O/c1-3-37-16-24(27(35-37)29(30,31)32)22-13-19(15-36-11-9-33-17-36)14-23-21(22)7-10-38(28(23)39)26(20-4-5-20)25-12-18(2)6-8-34-25/h6,8-9,11-14,16-17,20,26H,3-5,7,10,15H2,1-2H3/t26-/m0/s1
InChIKeyFFUQRXFVTVBZMZ-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wdr5-IN-5: A Picomolar, Orally Bioavailable WDR5 WIN-Site Inhibitor for Cancer Research Procurement


Wdr5-IN-5 (CAS 2417012-26-9), also known as compound 41, is a small-molecule inhibitor targeting the WIN (WDR5 Interaction Motif) site of the WD repeat domain 5 (WDR5) protein [1]. WDR5 is a critical scaffolding protein in epigenetic regulation and oncogenesis, with the WIN site being a key druggable interface for disrupting chromatin-associated protein complexes [2]. Wdr5-IN-5 was developed through a structure-guided pharmacophore-based optimization strategy to achieve high target affinity, oral bioavailability, and cellular selectivity, distinguishing it as a potent chemical probe for WDR5 biology in cancer models [1].

Procurement Rationale: Why Wdr5-IN-5 Cannot Be Substituted with First-Generation WDR5 Antagonists


WDR5 inhibitors are chemically diverse and target distinct binding sites or modes of action. First-generation antagonists like OICR-9429 and WDR5-0103 exhibit nanomolar binding affinities (Kd = 24-93 nM and 450 nM, respectively) and primarily disrupt protein-protein interactions . In contrast, Wdr5-IN-5 was optimized for picomolar target engagement (Ki <0.02 nM) at the WIN site, translating to enhanced cellular potency and a favorable oral pharmacokinetic profile that enables in vivo studies [1]. Simply substituting an alternative WDR5-binding compound without these specific properties would compromise experimental reproducibility in cellular and animal models where high target engagement and oral bioavailability are required.

Quantitative Differentiation of Wdr5-IN-5: Head-to-Head Data for Scientific Selection


Picomolar Target Affinity: >10,000-Fold Improvement Over First-Generation WDR5 Antagonists

Wdr5-IN-5 binds to the WDR5 WIN site with a binding affinity (Ki) of <0.02 nM, as determined by TR-FRET assay [1]. This represents a substantial increase in target engagement compared to widely used WDR5 chemical probes: OICR-9429 (Kd = 24-93 nM) and WDR5-0103 (Kd = 450 nM) . The picomolar affinity of Wdr5-IN-5 is >4,500-fold greater than WDR5-0103 and >1,200-fold greater than OICR-9429, confirming its superior potency at the molecular target.

WDR5 Binding Affinity WIN-site inhibitor Drug Discovery

Enhanced Cellular Selectivity: Superior Differentiation of WDR5-Dependent Cancer Cells

Wdr5-IN-5 demonstrates a high degree of cellular selectivity between WDR5-sensitive and -insensitive cancer cell lines. It inhibits proliferation of the WDR5-dependent MV4:11 cell line with a GI50 of 13 nM, while requiring a 290-fold higher concentration (GI50 = 3700 nM) to affect the WDR5-insensitive K562 cell line, yielding a selectivity index (K562/MV4:11) of 290 [1]. In the same study, the lead compound (Compound 1) showed a selectivity index of only 210 [1]. This enhanced selectivity profile indicates Wdr5-IN-5 more effectively distinguishes on-target WDR5 inhibition from general cytotoxicity.

Selectivity Cancer Cell Lines MV4:11 K562 GI50

Oral Bioavailability: Enabling In Vivo Studies with Favorable Pharmacokinetics

Wdr5-IN-5 was specifically optimized for oral bioavailability, a feature not present in many earlier WDR5 inhibitors. In CD-1 mice, a single oral dose of 10 mg/kg resulted in high plasma exposure (AUC0-inf = 3984 h·ng/mL), a half-life (T1/2) of 1.3 hours, and an oral bioavailability (F) of 61% [1]. This contrasts sharply with the peptidomimetic inhibitor MM-589, which, despite sub-nanomolar in vitro potency (Ki <1 nM), has poor drug-like properties and is not suitable for oral in vivo studies [2]. The pharmacokinetic profile of Wdr5-IN-5 was achieved through iterative structure-guided design to improve drug-like properties while maintaining potency [1].

Pharmacokinetics Oral Bioavailability In Vivo Mouse Model

Improved Aqueous Solubility: Facilitating In Vitro Assay Reproducibility

A key limitation of many potent small-molecule inhibitors is poor aqueous solubility, which can lead to precipitation in cell culture media and variable assay results. Wdr5-IN-5 exhibits a kinetic solubility of 60 μM [1]. While the optimization campaign from which it emerged was designed to enhance solubility, the original lead compound (Compound 1) in the same study had a kinetic solubility of only 7 μM [1]. This 8.6-fold improvement in solubility reduces the risk of compound aggregation and ensures reliable concentration-response relationships in cellular assays.

Solubility Kinetic Solubility Assay Development Drug-like Properties

Optimal Research and Industrial Applications for Wdr5-IN-5 Based on Differentiated Evidence


In Vivo Target Validation and Efficacy Studies in Oncology Models

The oral bioavailability and favorable pharmacokinetic profile of Wdr5-IN-5 (AUC0-inf = 3984 h·ng/mL, T1/2 = 1.3 h, F = 61%) make it an ideal chemical probe for in vivo studies [1]. Researchers can conduct longitudinal efficacy studies in murine cancer models using oral gavage, avoiding the need for continuous infusion or intraperitoneal injections required by less drug-like WDR5 inhibitors. This is particularly relevant for evaluating the role of WDR5 in tumor growth, metastasis, and maintenance in leukemia and solid tumor models.

Cellular Selectivity and Mechanism-of-Action Studies in Leukemia

The high cellular selectivity index (290) between WDR5-dependent MV4:11 cells and -independent K562 cells provides a robust system for distinguishing on-target effects from general cytotoxicity [1]. Researchers can use Wdr5-IN-5 at low nanomolar concentrations (e.g., 13-30 nM) to selectively inhibit WDR5 function in sensitive leukemia cell lines while using K562 cells as a genetic control for off-target effects. This is critical for validating WDR5 as a therapeutic target and for understanding resistance mechanisms.

High-Throughput Screening (HTS) and Cellular Assay Development

With a kinetic solubility of 60 μM, Wdr5-IN-5 is well-suited for use in cell-based assays at the high concentrations often required for HTS or dose-response profiling [1]. The improved solubility over earlier lead compounds (8.6-fold increase) minimizes the risk of false negatives due to compound precipitation, ensuring more reliable and reproducible data in medium- to high-throughput screening campaigns aimed at identifying WDR5-dependent pathways or synthetic lethal interactions.

Biochemical and Biophysical Studies of the WDR5 WIN-Site

The picomolar binding affinity (Ki <0.02 nM) of Wdr5-IN-5 enables robust and specific inhibition of the WDR5 WIN site in biochemical assays such as TR-FRET, SPR, or ITC [1]. This high-affinity interaction is ideal for structural biology studies, including co-crystallization efforts to understand the binding mode of optimized inhibitors, and for use as a reference standard in assays designed to screen for or validate new WIN-site ligands.

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